molecular formula C13H13N3O3 B294092 N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide

N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide

Numéro de catalogue B294092
Poids moléculaire: 259.26 g/mol
Clé InChI: QQQJLARQZXJOEP-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

FK866 was first discovered in 2004 by researchers at the German Cancer Research Center (DKFZ) in Heidelberg. It was found to selectively inhibit the enzyme nicotinamide phosphoribosyltransferase (NAMPT), which is the rate-limiting enzyme in the biosynthesis of NAD+. NAD+ is a vital cofactor involved in numerous cellular processes, including energy metabolism, gene expression, and DNA repair.

Mécanisme D'action

FK866 works by inhibiting NAMPT, the rate-limiting enzyme in the biosynthesis of NAD+. This leads to a depletion of intracellular NAD+ levels, which in turn leads to a disruption of cellular processes that rely on NAD+ as a cofactor. This disruption ultimately leads to cell death in cancer cells and a reduction in inflammation and metabolic dysfunction.
Biochemical and physiological effects:
FK866 has been shown to have several biochemical and physiological effects. In cancer cells, it induces apoptosis by activating the mitochondrial apoptotic pathway. In inflammation, it reduces the production of pro-inflammatory cytokines by inhibiting the NF-kappaB signaling pathway. In metabolic disorders, it improves glucose tolerance and insulin sensitivity by activating the AMP-activated protein kinase (AMPK) signaling pathway.

Avantages Et Limitations Des Expériences En Laboratoire

One of the advantages of using FK866 in lab experiments is its specificity for NAMPT. This allows for a more targeted approach to studying the effects of NAD+ depletion on cellular processes. However, one limitation of using FK866 is its potential toxicity, as it has been shown to induce cell death in non-cancer cells at high concentrations.

Orientations Futures

There are several future directions for research on FK866. One area of interest is the development of combination therapies that incorporate FK866 with other cancer treatments, such as chemotherapy and radiation therapy. Another area of interest is the development of novel NAMPT inhibitors that may have improved efficacy and safety profiles compared to FK866. Additionally, further research is needed to better understand the mechanism of action of FK866 and its potential applications in other disease states.

Méthodes De Synthèse

The synthesis of FK866 involves several steps, including the reaction of 2-pyridinecarboxylic acid with 2-aminoethanol to form the intermediate 2-(2-pyridyl)ethylamine. This intermediate is then reacted with furoyl chloride to form the final product, N-[2-(2-furoylamino)ethyl]-2-pyridinecarboxamide.

Applications De Recherche Scientifique

FK866 has been extensively studied for its potential therapeutic applications in cancer, inflammation, and metabolic disorders. In cancer, FK866 has been shown to induce apoptosis (cell death) in a variety of cancer cell lines, including breast, lung, and prostate cancer. It has also been shown to inhibit tumor growth in animal models of cancer.
In inflammation, FK866 has been shown to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, in animal models of inflammation. It has also been shown to reduce inflammation in models of rheumatoid arthritis and multiple sclerosis.
In metabolic disorders, FK866 has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to reduce body weight and improve lipid metabolism in animal models of obesity.

Propriétés

Formule moléculaire

C13H13N3O3

Poids moléculaire

259.26 g/mol

Nom IUPAC

N-[2-(furan-2-carbonylamino)ethyl]pyridine-2-carboxamide

InChI

InChI=1S/C13H13N3O3/c17-12(10-4-1-2-6-14-10)15-7-8-16-13(18)11-5-3-9-19-11/h1-6,9H,7-8H2,(H,15,17)(H,16,18)

Clé InChI

QQQJLARQZXJOEP-UHFFFAOYSA-N

SMILES

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

SMILES canonique

C1=CC=NC(=C1)C(=O)NCCNC(=O)C2=CC=CO2

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.